molecular formula C12H16N4O3S2 B2866901 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797905-47-5

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2866901
CAS No.: 1797905-47-5
M. Wt: 328.41
InChI Key: PDOSATHLBGWXKL-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the imidazole, thiazole, and azetidine rings, as well as the specific functional groups attached to them. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of novel sulfonyl derivatives, including thiazole-based compounds, demonstrated moderate to significant antibacterial and antifungal activities. Particularly, some of these compounds exhibited excellent antitubercular properties against Mycobacterium tuberculosis H37Rv, surpassing the efficacy of the first-line drug isoniazid. This research highlights the potential of these compounds in addressing bacterial infections and tuberculosis (G. V. Suresh Kumar et al., 2013).

Anticancer Properties

Amido sulfonamido methane linked bis heterocycles, including thiazole derivatives, were synthesized and showed excellent antimicrobial activity along with potent efficacy on lung, colon, and prostate cancer cell lines. The incorporation of chloro-substituted amido sulfonamido bisimidazole significantly enhanced these effects, underscoring the versatility of thiazole-based compounds in developing anticancer therapies (C. Premakumari et al., 2014).

Herbicidal Activity

Research into sulfonylurea compounds with imidazo[2, 1-b]thiazole moieties revealed potent herbicidal activity alongside good selectivity towards rice plants. This study demonstrates the potential of such compounds in agricultural applications, particularly for weed control in paddy fields, offering a foundation for the development of new herbicides (Kazunari Ohta et al., 2010).

Enzyme Inhibition for Medicinal Chemistry

Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their inhibitory activity against human carbonic anhydrase and acetylcholinesterase enzymes. These compounds showed low nanomolar inhibitory activity, which could be pivotal in designing treatments for conditions related to enzyme dysfunction. The research also emphasizes the importance of non-sulfonamide groups in achieving selectivity and reducing side effects (Sercan Askin et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-9(2)15-7-11(14-8-15)21(17,18)16-5-10(6-16)19-12-13-3-4-20-12/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSATHLBGWXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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